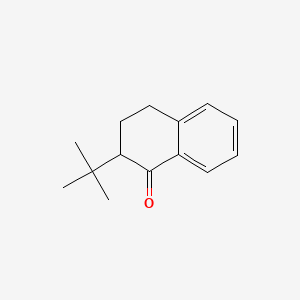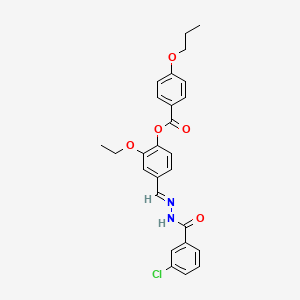
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H23ClN2O5 It is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbohydrazonoyl moiety, and ethoxy and propoxy substituents on a phenyl ring
Vorbereitungsmethoden
The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 3-chlorobenzoic acid with appropriate reagents to form the chlorobenzoyl chloride.
Formation of the carbohydrazonoyl intermediate: The chlorobenzoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with ethoxyphenyl and propoxybenzoate: The carbohydrazonoyl intermediate is then coupled with 2-ethoxyphenyl and 4-propoxybenzoate under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate can be compared with other similar compounds, such as:
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: This compound has a bromobenzoate group instead of a propoxybenzoate group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
767310-22-5 |
|---|---|
Molekularformel |
C26H25ClN2O5 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25ClN2O5/c1-3-14-33-22-11-9-19(10-12-22)26(31)34-23-13-8-18(15-24(23)32-4-2)17-28-29-25(30)20-6-5-7-21(27)16-20/h5-13,15-17H,3-4,14H2,1-2H3,(H,29,30)/b28-17+ |
InChI-Schlüssel |
IQAMQQBMAPFUES-OGLMXYFKSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OCC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)

![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)
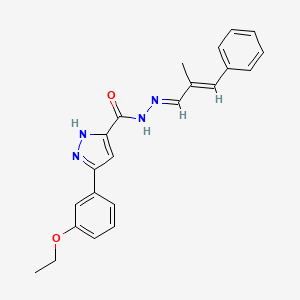
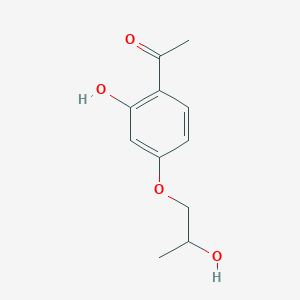
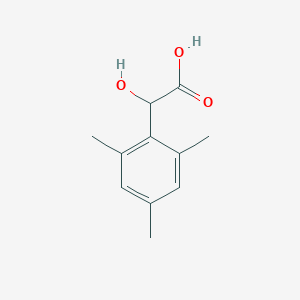
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
